molecular formula C23H21FN4O3 B2726174 methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate CAS No. 946253-64-1

methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate

Cat. No. B2726174
CAS RN: 946253-64-1
M. Wt: 420.444
InChI Key: CIGLHHJEWWXGLT-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyridazine core, which is a bicyclic heterocycle containing a pyrazole ring fused with a pyridazine ring . This core is substituted with a 4-fluorophenyl group, an isopropyl group, and a methyl benzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyridazine core suggests that the molecule may have a planar structure in this region. The 4-fluorophenyl, isopropyl, and methyl benzoate groups would extend from this core .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the pyrazolo[3,4-d]pyridazine core might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Research has demonstrated the utility of related compounds in the synthesis of heterocyclic systems, such as pyridazinones, pyrimidinones, and pyrazoles, which are pivotal in the development of new drugs and materials. For example, derivatives of pyrazolopyrimidinones have been synthesized and evaluated for their potential in treating various diseases, indicating the broad applicability of such molecular scaffolds in medicinal chemistry (Giovannoni et al., 2006).

Drug Efficacy and Molecular Docking

  • The synthesis of novel pyrazoles and their precursors highlights the ongoing search for effective therapeutic agents. These studies often include in silico, in vitro, and cytotoxicity validations to ascertain the biological activities of the synthesized compounds, underscoring the intersection of organic synthesis, computational chemistry, and pharmacology in the quest for new drugs (Thangarasu et al., 2019).

Phosphodiesterase Inhibitors

  • Innovative approaches in the synthesis of pyrazolopyrimidopyridazinones have been explored for the development of selective phosphodiesterase inhibitors, which are critical for treating various disorders, including erectile dysfunction. This research not only contributes to our understanding of enzyme inhibition but also offers a pathway for creating more effective and selective therapeutic agents (Li et al., 2016).

Antimicrobial and Antioxidant Activities

  • The exploration of heterocyclic compounds extends to their potential antimicrobial and antioxidant properties. By synthesizing and screening various derivatives, researchers aim to identify new compounds that can combat microbial resistance and oxidative stress, further illustrating the versatility of these molecular frameworks in addressing a wide range of health-related issues (Flefel et al., 2018).

Future Directions

The study of pyrazolo[3,4-d]pyridazine derivatives is an active area of research, particularly in the field of medicinal chemistry . Future work could explore the synthesis of new derivatives, their biological activity, and their potential applications in the treatment of various diseases.

properties

IUPAC Name

methyl 4-[[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-14(2)20-19-12-25-28(18-10-8-17(24)9-11-18)21(19)22(29)27(26-20)13-15-4-6-16(7-5-15)23(30)31-3/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGLHHJEWWXGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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